N-(1-Carboxy-5-(4-(2-hydroxy-3-isopropylaminopropoxy)-1H-indole-2-carboxamido)pentyl)alanylproline
Overview
Description
BW-A 575C is an ACE inhibitor.
Scientific Research Applications
Metabolic Studies
Metabolic Pathways and Products : In vitro studies on similar synthetic cannabinoids, like APICA and its fluorinated analogue, revealed insights into their metabolic pathways in the human liver. These studies identified various metabolites, including mono-, di-, and trihydroxylated metabolites, along with N-desalkyl metabolites. The metabolic stability of these compounds was analyzed using human liver microsomes, providing key insights into their metabolic clearance and potential physiological impacts (Sobolevsky et al., 2015).
Pharmacokinetics and Metabolism Analysis : Research on synthetic cannabinoids like CUMYL-PICA and 5F-CUMYL-PICA, which are structurally related to N-(1-Carboxy-5-(4-(2-hydroxy-3-isopropylaminopropoxy)-1H-indole-2-carboxamido)pentyl)alanylproline, involved characterizing their pharmacokinetic profiles and metabolic processes. This included the identification of primary metabolic pathways and the formation of metabolites through oxidative transformations and glucuronidation (Kevin et al., 2017).
Chemical Synthesis and Structural Analysis
Synthesis and Structural Characterization : Studies on the synthesis and characterization of compounds with similar structures, such as pentyl 2-(1H-indole-2-carboxamido)benzoate, have been conducted. These studies involve the synthesis of stable crystals and their structural confirmation through methods like X-ray crystallography, providing a foundation for understanding the physical and chemical properties of similar indole-based compounds (Sweidan et al., 2019).
Development of Novel Indole-Based Compounds : Research into the synthesis of novel indole-containing analogues for potential therapeutic applications, like DNA binding agents, has been conducted. This research provides insights into the potential of indole-based compounds in medicinal chemistry, which could be applicable to compounds like N-(1-Carboxy-5-(4-(2-hydroxy-3-isopropylaminopropoxy)-1H-indole-2-carboxamido)pentyl)alanylproline (Khalaf et al., 2000).
properties
IUPAC Name |
(2S)-1-[2-[[1-carboxy-5-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1H-indole-2-carbonyl]amino]pentyl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43N5O8/c1-17(2)31-15-19(35)16-42-25-11-6-9-21-20(25)14-23(33-21)26(36)30-12-5-4-8-22(28(38)39)32-18(3)27(37)34-13-7-10-24(34)29(40)41/h6,9,11,14,17-19,22,24,31-33,35H,4-5,7-8,10,12-13,15-16H2,1-3H3,(H,30,36)(H,38,39)(H,40,41)/t18?,19?,22?,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLLRLKRCYZTES-PBKHYBTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCCC3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=C(N2)C(=O)NCCCCC(C(=O)O)NC(C)C(=O)N3CCC[C@H]3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908259 | |
Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
589.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Carboxy-5-(4-(2-hydroxy-3-isopropylaminopropoxy)-1H-indole-2-carboxamido)pentyl)alanylproline | |
CAS RN |
103221-88-1 | |
Record name | BW-A 575C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103221881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{1-Carboxy-5-[(4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}-1H-indole-2-carbonyl)amino]pentyl}alanylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00908259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.